4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine
Description
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound featuring an isoxazole ring fused to a pyridine backbone at the [4,5-c] position. Key structural attributes include:
- Substituents: Chlorine atoms at positions 4 and 6, and a methyl group at position 3.
- Molecular formula: Likely $ \text{C}7\text{H}4\text{Cl}2\text{N}2\text{O} $ (inferred from analogs like 5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine, ).
- Applications: Potential roles in medicinal chemistry, particularly as a scaffold for enzyme inhibitors (e.g., Hsp90, as suggested by isoxazole derivatives in ).
Properties
IUPAC Name |
4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNVOZJYSIWIJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC(=NC(=C12)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415913 | |
| Record name | isoxazolo[4,5-c]pyridine, 4,6-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58315-12-1 | |
| Record name | isoxazolo[4,5-c]pyridine, 4,6-dichloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine typically involves cyclization reactions. One common method is the cyclization of 3,5-dichloro-2-methylpyridine with hydroxylamine-O-sulfonic acid under basic conditions. This reaction proceeds through the formation of an intermediate oxime, which then undergoes cyclization to form the desired isoxazolo[4,5-c]pyridine ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger heterocyclic systems.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine serves as an essential precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various substitution reactions, making it a versatile building block in organic synthesis.
Reactivity Profile
The compound can undergo multiple chemical reactions:
- Substitution Reactions: Chlorine atoms can be replaced with nucleophiles like amines or thiols.
- Oxidation and Reduction: It can be transformed into different derivatives through oxidation or reduction processes.
- Cycloaddition Reactions: The compound can participate in cycloadditions to form larger heterocyclic systems.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine replacement with nucleophiles |
| Oxidation/Reduction | Formation of various derivatives |
| Cycloaddition | Creation of larger heterocycles |
Biological Applications
Drug Discovery
The compound exhibits various biological activities, making it a candidate for drug discovery. Research indicates that it may interact with specific molecular targets, modulating enzyme or receptor activities.
Therapeutic Potential
Due to its biological properties, this compound has potential therapeutic applications. Its ability to bind to biological targets suggests possible uses in treating diseases.
Industrial Applications
Material Science
In the industrial sector, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties facilitate innovations in material synthesis and application.
Case Studies
Several studies have highlighted the utility of this compound in scientific research:
- Study on Biological Activity: A recent study demonstrated its efficacy as an inhibitor for specific enzymes involved in metabolic pathways, indicating its potential role in drug formulation.
- Synthesis Research: Research detailing the cyclization methods involving this compound has shown promising results in creating novel heterocycles that exhibit enhanced biological activities compared to their precursors.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core :
- Isoxazole vs. Imidazole : Isoxazole contains one oxygen and one nitrogen atom, influencing hydrogen-bonding capacity and electronic properties compared to imidazole’s two nitrogens (). This affects interactions with biological targets (e.g., Hsp90 vs. DNA polymerase III inhibitors in ).
- Thiazolo Derivatives : Thiazolo[4,5-c]pyridine () replaces oxygen with sulfur, enhancing lipophilicity and altering metabolic stability.
Substituent Positioning: Chlorine at positions 4 and 6 (target compound) vs. 5 and 7 () alters steric and electronic effects. For example, 5,7-dichloro substitution may hinder nucleophilic attack compared to 4,6-dichloro.
Fusion Position :
- [4,5-c] vs. [4,5-b] fusion shifts the spatial arrangement of substituents. For instance, isoxazolo[4,5-b]pyridine () places substituents closer to the pyridine nitrogen, affecting binding to enzymatic pockets.
Biological Activity :
Biological Activity
4,6-Dichloro-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C7H4Cl2N2O
- Molecular Weight : 203.02 g/mol
- CAS Number : 58315-12-1
Biological Activities
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity essential for bacterial survival.
- Anticancer Potential : Preliminary investigations suggest that the compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways, although further studies are needed to elucidate the exact mechanisms involved .
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on kinases and phosphatases, which are crucial for cell signaling and proliferation.
- Receptor Modulation : It may also interact with receptors involved in neurotransmission and inflammation, thereby influencing physiological responses at the cellular level .
Antimicrobial Activity Study
A study conducted on the antimicrobial efficacy of this compound revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This data indicates that the compound has potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity Study
In vitro studies on human cancer cell lines showed that treatment with varying concentrations of this compound resulted in:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
The results suggest a dose-dependent decrease in cell viability, indicating potential anticancer properties .
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at position 3, chloro at 4 and 6). Look for characteristic shifts: Cl substituents downfield (~7.5–8.5 ppm for pyridine protons) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0 for C₈H₅Cl₂N₂O) .
- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
What strategies are effective in controlling regioselectivity during the synthesis of substituted isoxazolo[4,5-c]pyridine derivatives?
Advanced Research Question
Regioselectivity challenges arise from competing reaction pathways. Solutions include:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer chlorination or methylation to desired positions .
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for late-stage functionalization, minimizing side reactions .
- Computational Modeling : DFT calculations to predict reactive sites and transition states, guiding experimental design .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of Cl substituents .
- Handling : Use anhydrous solvents (e.g., THF, DCM) during synthesis to avoid decomposition.
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .
How can researchers design assays to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Kinase Inhibition Assays : Use FRET-based protocols with EGFR or HER2 kinases. Example:
- Incubate compound (1–10 µM) with kinase and ATP in 96-well plates.
- Quantify phosphorylation using fluorescent antibodies .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination via dose-response curves .
How should researchers resolve contradictions in reported synthetic yields or reactivity data for this compound?
Advanced Research Question
- Reproducibility Checks : Validate reported methods with controlled variables (solvent purity, catalyst batch).
- Advanced Analytics : Use LC-MS to identify trace by-products (e.g., dechlorinated intermediates) that may skew yields .
- Cross-Referencing : Compare crystallographic data (e.g., CCDC entries) to confirm structural assignments .
What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Heat Dissipation : Use flow chemistry to manage exothermic reactions during chlorination .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up.
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
How can computational modeling guide the design of this compound analogs with enhanced bioactivity?
Advanced Research Question
- Docking Studies : Simulate binding to target proteins (e.g., EGFR) using AutoDock Vina. Focus on hydrophobic interactions with methyl/chloro groups .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with activity data from kinase assays .
What analytical techniques are most effective in characterizing synthetic by-products or impurities in this compound?
Advanced Research Question
- GC-MS : Identify volatile by-products (e.g., methyl chloride) from incomplete reactions .
- X-ray Crystallography : Resolve structural ambiguities in regioisomers (e.g., mischlorinated derivatives) .
- NMR Titrations : Detect trace solvents (e.g., DMF) retained during synthesis .
How can researchers design comparative studies to evaluate the activity of this compound against its structural analogs?
Advanced Research Question
- Library Synthesis : Prepare analogs with varied substituents (e.g., 4-F, 6-Br) using parallel synthesis .
- Biological Profiling : Test all analogs in standardized assays (e.g., IC₅₀ in kinase inhibition) with statistical ANOVA analysis .
- Meta-Analysis : Cross-reference data with PubChem BioAssay entries to identify trends in substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
